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Introduction to Chlorothalonil-13C2 and Its Role in
Environmental Research

Chlorothalonil-13C2 (2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile-13C2) is a stable isotope-labeled analog

of the broad-spectrum fungicide chlorothalonil, where two carbon atoms have been replaced with 13C

isotopes. This compound serves as crucial internal standard for precise quantification and tracking of

chlorothalonil and its metabolites in environmental fate studies. The incorporation of 13C labels at specific

positions within the chlorothalonil molecule enables researchers to distinguish between applied compound

and naturally occurring residues, thereby providing unambiguous tracking of the parent compound's

transformation pathways in complex environmental matrices.

The significance of chlorothalonil as an environmental contaminant stems from its extensive historical use as

a non-systemic fungicide in agricultural practices worldwide. First registered in 1966, chlorothalonil has

been applied to numerous crops including peanuts, potatoes, tomatoes, and various fruits and vegetables for

control of fungal diseases such as rust, leaf blight, downy mildew, and botrytis rot [1] [2]. With an annual

usage exceeding 15 million pounds in the United States during the 1990s, chlorothalonil represented the third

most-used fungicide after only sulfur and copper formulations [2]. This widespread application has led to
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increasing environmental concerns, particularly regarding its high toxicity to aquatic organisms and the

potential for formation of persistent metabolites that may contaminate water resources [1] [3].

Chemical and Physical Properties of Chlorothalonil and
Chlorothalonil-13C2

Structural Characteristics and Isotopic Labeling

Chlorothalonil (IUPAC name: 2,4,5,6-tetrachloroisophthalonitrile) is a polychlorinated aromatic

compound with the molecular formula C₈Cl₄N₂ and a molecular weight of 265.90 g·mol⁻¹ [2]. The

molecule features a benzene ring with four chlorine atoms and two nitrile groups arranged in a 1,3-

relationship, creating a symmetrical structure that contributes to its environmental persistence in certain

conditions. Chlorothalonil-13C2 incorporates two 13C atoms specifically in the nitrile carbon positions,

resulting in a molecular weight of 267.90 g·mol⁻¹ [4]. This strategic labeling positions the heavy isotopes in

functional groups that typically remain intact through initial metabolic reactions, allowing the tracer to

accurately follow the parent compound's fate.

The stable isotope labeling in Chlorothalonil-13C2 does not significantly alter the compound's chemical

behavior or physical properties compared to the unlabeled molecule, ensuring that experimental results

accurately reflect environmental processes. This maintenance of chemical similarity while providing distinct

analytical detection signatures makes Chlorothalonil-13C2 an ideal tracer for environmental fate studies.

The isotopic enrichment (typically >99% 13C) provides sufficient mass difference for precise detection by

mass spectrometry without altering the fundamental chemical reactivity.

Key Physical-Chemical Parameters

Table 1: Physical-Chemical Properties of Chlorothalonil and Chlorothalonil-13C2

Property Value Experimental Conditions Reference

Molecular Weight 265.90 g·mol⁻¹ (unlabeled) Standard conditions [2]
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Property Value Experimental Conditions Reference

267.90 g·mol⁻¹ (13C2-
labeled)

Standard conditions [4]

Water Solubility 0.81 mg/L 25°C, pH 7 [5]

Melting Point 250-252°C Standard atmospheric

pressure

[5] [2]

Boiling Point 347°C 760 mmHg [5]

Log P (Octanol-Water) 2.88-3.86 Not specified [2]

Vapor Pressure Low (specific value not

reported)

Room temperature [1]

Soil Adsorption
Coefficient

High (strongly sorbs to soil) Not specified [1]

The physical-chemical profile of chlorothalonil reveals characteristics that significantly influence its

environmental behavior. The exceptionally low water solubility (0.81 mg/L at 25°C) indicates limited

mobility in aquatic systems and tendency to partition into organic phases [5]. The high melting point (250-

252°C) reflects the compound's thermal stability and crystalline nature in pure form [5] [2]. chlorothalonil's

low vapor pressure and high soil adsorption coefficient suggest limited volatilization losses and strong

association with soil and sediment particles, potentially reducing its mobility in terrestrial environments [1].

These properties collectively inform the compound's environmental distribution and persistence, guiding

researchers in designing appropriate fate and transport studies.

Environmental Significance and Regulatory Context

Environmental Fate and Behavior

Chlorothalonil exhibits complex environmental behavior characterized by multiple dissipation pathways

that vary significantly across different environmental compartments. In aquatic systems, photodegradation
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represents a major transformation route, with the photolysis rate enhanced by natural photosensitizers

such as dissolved organic matter or nitrate [1]. The compound demonstrates high toxicity to aquatic

organisms including fish, amphibians, and invertebrates, with certain metabolites exhibiting even greater

toxicity than the parent compound [1] [2] [6]. In soil environments, chlorothalonil undergoes rapid

microbial degradation under both aerobic and anaerobic conditions, with reported half-lives ranging from

less than 1 day to 3.5 days in surface soil following foliar application to peanuts [7]. This degradation occurs

more efficiently under neutral pH conditions and in soils with low organic carbon content [1].

The metabolic pathways of chlorothalonil in environmental systems produce several transformation products

of concern. Under anaerobic conditions, hydrolytic dechlorination produces the stable metabolite 4-

hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which has been shown to be 30 times more acutely

toxic than the parent compound and more persistent in the environment [2]. Recent research has identified

five polar metabolites (R471811, R417888, SYN507900, SYN548580, and R611968) that frequently appear

in groundwater, sometimes at concentrations exceeding those of the parent compound [3]. The detection of

these metabolites in groundwater resources has become a significant regulatory concern, leading to increased

scrutiny of chlorothalonil's environmental impact.

Regulatory Status and Concerns

The environmental profile of chlorothalonil has prompted significant regulatory action in recent years. The

European Union banned chlorothalonil use in 2019, with the prohibition taking effect in May 2020,

primarily due to concerns about groundwater contamination with potentially toxic metabolites and identified

risks to amphibians and fish [2]. Similarly, Switzerland implemented restrictions in December 2019

following the detection of chlorothalonil metabolites in groundwater sources used for drinking water [2]. The

International Agency for Research on Cancer (IARC) has classified chlorothalonil as a Group 2B "possible

human carcinogen" based on observations of renal and gastrointestinal system cancers in laboratory

animals [2].

The EPA reassessment of chlorothalonil has progressed through multiple phases, with the agency issuing a

draft risk assessment in 2020 that indicated potential risks requiring regulatory action [8]. This evolving

regulatory landscape underscores the importance of rigorous environmental fate studies using advanced

analytical tools like Chlorothalonil-13C2 to better understand the compound's behavior and transformation
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in the environment, particularly regarding the formation, persistence, and mobility of its metabolites in soil

and water systems.

Analytical Protocols for Chlorothalonil-13C2 in
Environmental Matrices

Sample Preparation and Extraction Methods

4.1.1 Water Samples

For the analysis of chlorothalonil and its metabolites in water matrices, employ solid phase extraction

(SPE) for optimal recovery of the polar metabolites. The protocol should begin with collecting water

samples in amber glass containers to prevent photodegradation, followed by filtration through 0.7 μm glass

fiber filters to remove particulate matter. Acidify the samples to pH 3.0 with hydrochloric acid to preserve

analyte integrity. For SPE, use hydrophilic-lipophilic balance (HLB) cartridges (200 mg, 6 mL)

conditioned sequentially with 5 mL methanol and 5 mL acidified water (pH 3.0). Load 500 mL of water

sample at a flow rate of 5-10 mL/min, then dry the cartridges under vacuum for 30 minutes. Elute analytes

with 8 mL of methanol followed by 8 mL of acetonitrile, then evaporate the combined eluents to near

dryness under a gentle nitrogen stream at 35°C. Reconstitute the residue in 1 mL of methanol:water (50:50,

v/v) for UHPLC-MS/MS analysis [3].

For the specific metabolite R611968, which may not be efficiently extracted by the SPE method, implement

a modified QuEChERS approach. Combine 100 mL of water with 10 mL acetonitrile and 4 g magnesium

sulfate, then shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes, then transfer 1 mL of the

acetonitrile layer to a dispersive SPE tube containing 150 mg primary secondary amine (PSA) and 900 mg

magnesium sulfate. Vortex for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant

through a 0.22 μm nylon membrane before analysis [3].

4.1.2 Soil and Sediment Samples

For soil matrices, employ a two-stage extraction protocol to address the varying polarities of chlorothalonil

metabolites. Weigh 10 g of homogenized soil (air-dried and sieved to <2 mm) into a 50 mL centrifuge tube.

Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v) and 100 μL of Chlorothalonil-13C2 internal
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standard solution (1 μg/mL in acetonitrile). Shake the mixture horizontally at 200 rpm for 60 minutes, then

centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a separate vessel and repeat the extraction

with 10 mL of fresh extraction solvent. Combine the supernatants and evaporate to approximately 1 mL

under nitrogen stream at 35°C [3] [7].

For cleanup, utilize dual-cartridge SPE with consecutive polymer-based and ion-exchange phases. Dilute

the concentrated extract with 9 mL of acidified water (pH 3.0) and load onto a conditioned HLB cartridge

(60 mg, 3 mL). After loading, wash with 3 mL of methanol:water (20:80, v/v) and elute with 4 mL of

methanol. Further clean the eluate using a mixed-mode anion exchange cartridge (MAX, 60 mg, 3 mL)

preconditioned with 3 mL methanol and 3 mL water. After loading, wash with 3 mL of water and elute with 4

mL of 2% formic acid in methanol. Combine the eluents and evaporate to dryness under nitrogen, then

reconstitute in 1 mL of methanol:water (50:50, v/v) for analysis [3].

UHPLC-MS/MS Analysis Conditions

Table 2: Optimized UHPLC-MS/MS Parameters for Chlorothalonil and Metabolites

Parameter Specification Notes

Chromatography
System

UHPLC with binary pump Suitable for high-pressure
separations

Column C18 reverse phase (100 × 2.1 mm, 1.7 μm) Maintain at 40°C

Mobile Phase A 0.1% Formic acid in water LC-MS grade

Mobile Phase B 0.1% Formic acid in acetonitrile LC-MS grade

Gradient Program 0 min: 10% B; 2 min: 30% B; 8 min: 95% B; 10

min: 95% B; 10.1 min: 10% B; 13 min: 10% B

Total run time: 13 minutes

Flow Rate 0.3 mL/min Constant

Injection Volume 5 μL Fixed loop

Mass Spectrometer Triple quadrupole with ESI source Operate in negative mode
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Parameter Specification Notes

Ionization Mode Electrospray ionization (ESI) Negative for metabolites,
positive for parent

Nebulizer Gas Nitrogen, 40 psi Adjust as needed

Drying Gas Nitrogen, 10 L/min, 300°C

Capillary Voltage 3500 V (negative), 4000 V (positive) Optimize for specific
instrument

For mass spectrometric detection, operate the instrument in multiple reaction monitoring (MRM) mode to

achieve the required sensitivity and selectivity. For Chlorothalonil-13C2, monitor the transition from m/z

268.9 → 168.9 (quantifier) and 268.9 → 132.9 (qualifier) with collision energies optimized for each

transition (typically -25 eV and -35 eV, respectively). The internal standard properties of Chlorothalonil-

13C2 correct for matrix effects and extraction efficiency variations, with the 13C-labeled bonds remaining

stable throughout sample preparation and analysis [4] [3].

Compound-Specific Isotope Analysis (CSIA) Implementation

For advanced degradation studies, implement compound-specific isotope analysis (CSIA) to quantify

degradation and identify transformation pathways without requiring complete metabolite identification. This

approach is particularly valuable for studying photodegradation mechanisms, which represent a major

dissipation pathway for chlorothalonil in aquatic environments [9]. The protocol requires a gas

chromatography-isotope ratio mass spectrometry (GC-IRMS) system or LC-IRMS for less volatile

metabolites.

The CSIA workflow involves: (1) extraction and purification of target analytes with minimal isotopic

fractionation; (2) chromatographic separation with conditions optimized to achieve baseline resolution; (3)

continuous conversion of eluting compounds to CO2 (for δ13C measurement) or N2 (for δ15N

measurement) via combustion interface; and (4) precise measurement of isotope ratios in the mass

spectrometer. Calculate isotope ratios using the delta notation (δ13C) relative to international standards, with

precision of ±0.5‰ or better required for meaningful interpretation [9].
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The key advantage of CSIA in environmental fate studies is its ability to provide insight into transformation

mechanisms based on characteristic isotope fractionation patterns. For chlorothalonil, which undergoes both

direct and indirect photolysis, CSIA can help distinguish between these pathways and quantify their relative

contributions in natural systems. The method is particularly powerful when combining multiple isotope

elements (C, N, Cl), providing multidimensional information about bond cleavage and formation during

metabolic processes.

Experimental Applications in Environmental Fate
Studies

Photodegradation Studies

Photodegradation represents a major dissipation pathway for chlorothalonil in aquatic environments and on

plant surfaces. To investigate photolytic transformation using Chlorothalonil-13C2, prepare aqueous

solutions at environmentally relevant concentrations (0.1-10 μg/L) in quartz vessels, maintaining controlled

pH and temperature conditions. Include natural water samples with varying dissolved organic matter content

to evaluate photosensitization effects. Expose samples to simulated solar radiation using a xenon arc lamp

with appropriate filters to match natural sunlight spectrum, with parallel dark controls to account for non-

photolytic processes. Sample at regular intervals (0, 1, 2, 4, 8, 12, 24, 48 hours) for analysis of parent

compound depletion and metabolite formation [1] [9].

The experimental workflow for photodegradation studies can be visualized as follows:
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Experimental Conditions

Prepare Chlorothalonil-13C2
Solutions

Experimental Setup

Sampling at Time Intervals Light-Exposed
Samples Dark Controls Natural Water

Samples Buffered Solutions

Sample Analysis

Data Processing

Results Interpretation

Click to download full resolution via product page

Diagram 1: Experimental workflow for photodegradation studies of Chlorothalonil-13C2

Key parameters to monitor during photodegradation studies include the direct photolysis rate, which can be

quantified through the apparent quantum yield, and the indirect photolysis contribution from reactive

oxygen species (ROS) generated by photosensitizers. The use of Chlorothalonil-13C2 allows precise

quantification of these pathways even in complex natural waters where multiple processes occur

simultaneously. Analysis of isotope fractionation patterns via CSIA provides additional mechanistic

information, with characteristic carbon and nitrogen isotope enrichment factors (ε) helping to distinguish

between different degradation pathways [9].
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Soil Metabolism and Mobility Studies

To investigate chlorothalonil metabolism in soil systems, conduct laboratory incubation experiments using

representative agricultural soils varying in texture, organic matter content, and pH. Prepare soil microcosms

by treating 50 g of soil (sieved to <2 mm) with Chlorothalonil-13C2 solution to achieve field-relevant

concentrations (0.1-1 mg/kg). Maintain soil at appropriate moisture content (e.g., 60% of water holding

capacity) and incubate in the dark at constant temperature (e.g., 20°C) to simulate field conditions. Include

sterile controls (autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic

transformation processes. Sacrifice replicate microcosms at appropriate time intervals (0, 1, 3, 7, 14, 28, 56

days) for comprehensive analysis of parent compound and metabolites [1] [7].

Extract soil samples using the protocol described in Section 4.1.2, paying particular attention to the recovery

of both parent compound and key metabolites including 4-hydroxychlorothalonil (SDS-3701), R471811,

R417888, SYN507900, SYN548580, and R611968. Monitor the sequential formation of metabolites over

time to establish transformation pathways, with Chlorothalonil-13C2 providing internal standardization for

precise quantification. The soil metabolism pathway can be visualized as:

Chlorothalonil-13C2
Parent Compound

4-Hydroxy-
chlorothalonil
(SDS-3701)

Hydrolytic
dehalogenation

R471811

Biotic
transformation

R417888

Further
transformation

SYN507900Pathway A

SYN548580

Pathway B

R611968Pathway C

Click to download full resolution via product page

Diagram 2: Major metabolic pathways of Chlorothalonil-13C2 in soil systems

For mobility studies, conduct soil column experiments to evaluate leaching potential of chlorothalonil and

its metabolites. Pack columns (typically 5 cm diameter × 30 cm length) with undisturbed or sieved soil,

apply Chlorothalonil-13C2 to the surface in simulated rainfall events, and collect leachate at the base for

analysis. These studies have demonstrated that while chlorothalonil itself strongly sorbs to soil with limited
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mobility, several polar metabolites exhibit significant leaching potential, explaining their frequent detection

in groundwater monitoring studies [3] [7].

Aquatic Toxicity and Bioaccumulation Assessments

The high aquatic toxicity of chlorothalonil necessitates thorough investigation of its effects on aquatic

organisms, with particular attention to differential toxicity between the parent compound and metabolites.

Conduct standardized toxicity tests using representative species including fish (e.g., zebrafish, rainbow

trout), invertebrates (e.g., Daphnia magna), and amphibians (e.g., Xenopus laevis), following OECD

guidelines with appropriate modifications to incorporate Chlorothalonil-13C2 tracing capabilities [2] [6].

For bioaccumulation studies, expose test organisms to sublethal concentrations of Chlorothalonil-13C2

(typically 0.1-10 μg/L) under controlled conditions, with careful monitoring of exposure concentrations

using the analytical methods described in Section 4.1.1. Sample organisms at predetermined intervals to

determine bioconcentration factors (BCFs) and tissue-specific distribution. Include metabolite profiling

in tissue samples to assess formation and persistence of transformation products within organisms. These

studies have revealed that while chlorothalonil itself can bioaccumulate, certain metabolites may exhibit

even greater persistence in biological tissues [6].

Recent research has particularly highlighted the sensitivity of amphibians to chlorothalonil, with studies

demonstrating significant effects on embryonic development and larval survival at environmentally relevant

concentrations. The application of Chlorothalonil-13C2 in these studies allows precise attribution of

observed effects to the parent compound versus metabolites, providing crucial information for environmental

risk assessment [2] [6].

Data Interpretation and Reporting

Quantification and Method Validation

For accurate quantification of chlorothalonil and its metabolites in environmental samples, employ a stable

isotope dilution approach using Chlorothalonil-13C2 as internal standard. Prepare calibration standards in

the range of 0.1-100 μg/L (or μg/kg for solid matrices) using sample-matched blank matrices to account for
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matrix effects. Include quality control samples (blanks, spikes, duplicates) at a frequency of at least 5% per

batch to ensure data quality. The use of Chlorothalonil-13C2 as internal standard corrects for losses during

sample preparation and ionization suppression/enhancement during MS analysis, significantly improving

data accuracy and precision [4] [3].

Method validation should establish key performance parameters including linearity (R² > 0.995), accuracy

(85-115% recovery), precision (<15% RSD), method detection limits (MDL), and quantification limits

(MQL). For chlorothalonil and metabolites, achievable MQLs are typically 0.5 μg/kg in soil and 5-10 ng/L in

water using the described methodologies [3]. The excellent sensitivity of these methods enables detection at

environmentally relevant concentrations, supporting robust environmental fate assessment.

Degradation Kinetics and Metabolite Identification

Calculate degradation rates using first-order or pseudo-first-order kinetic models, with half-lives (t½)

derived from the slope of the linear regression of ln(C/C₀) versus time. For chlorothalonil, reported half-lives

vary significantly across environmental compartments: <1-3.5 days in surface soil, 10-22 days for the

principal degradate 4-hydroxychlorothalonil in soil, and highly variable in aquatic systems depending on

photochemical conditions [1] [7]. These kinetic parameters essential for predicting environmental persistence

and designing appropriate management strategies.

For metabolite identification, employ high-resolution mass spectrometry (HRMS) in addition to the

targeted MS/MS methods. Use UHPLC coupled with quadrupole-time-of-flight (Q-TOF) or Orbitrap mass

spectrometers to obtain accurate mass measurements of transformation products, enabling tentative

identification even without reference standards. The combination of Chlorothalonil-13C2 tracing with

HRMS provides powerful capability for comprehensive metabolite profiling and pathway elucidation [3].

Conclusion

The application of Chlorothalonil-13C2 in environmental fate studies provides unparalleled analytical

capability for tracking the transformation and transport of this important fungicide in environmental

systems. The protocols and methodologies detailed in these Application Notes enable researchers to generate
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high-quality, reproducible data on chlorothalonil's behavior across diverse environmental compartments,

addressing critical regulatory and scientific questions regarding its impact and management.

The comprehensive approach outlined—encompassing sample preparation, advanced analytical techniques,

specialized fate studies, and robust data interpretation—supports the development of accurate environmental

risk assessments and informed regulatory decisions. As concerns regarding chlorothalonil metabolites

continue to evolve, the use of Chlorothalonil-13C2 as an isotopic tracer remains essential for advancing our

understanding of the compound's environmental fate and for designing effective strategies to mitigate

potential impacts on ecosystems and water resources.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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